molecular formula C14H12N4O2 B2733216 N-((5-methylisoxazol-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034262-23-0

N-((5-methylisoxazol-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2733216
M. Wt: 268.276
InChI Key: UDXZNSQXQAMWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-methylisoxazol-4-yl)methyl)quinoxaline-2-carboxamide, also known as Mecamylamine, is a non-selective nicotinic acetylcholine receptor antagonist. It has been used in scientific research to investigate the role of nicotinic acetylcholine receptors in various physiological and pathological processes.

Scientific Research Applications

Pharmacological Activities

Quinoxaline derivatives, including those structurally related to N-((5-methylisoxazol-4-yl)methyl)quinoxaline-2-carboxamide, have shown a wide array of pharmacological activities. These compounds have been found to possess anti-inflammatory, analgesic, and anticonvulsant activities. Their significance in drug design is emphasized by their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them integral to medicinal chemistry (Kethireddy et al., 2017).

Neuroprotective Properties

Certain quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been studied for their neuroprotective properties, particularly in the context of cerebral ischemia. NBQX is known to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Antimicrobial and Antituberculosis Agents

Research has also focused on the antimicrobial activities of quinoxaline derivatives. Compounds with specific substitutions have shown potential as new drugs for antimicrobial chemotherapy, exhibiting low minimum inhibitory concentrations and effectively eliminating bacterial strains without high toxicity towards eukaryotic models (Vieira et al., 2014). Additionally, quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro anti-tuberculosis activity, indicating their potential to improve current anti-tuberculosis treatments (Moreno et al., 2003).

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-10(7-17-20-9)6-16-14(19)13-8-15-11-4-2-3-5-12(11)18-13/h2-5,7-8H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXZNSQXQAMWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)quinoxaline-2-carboxamide

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